

An In-depth Technical Guide to 3-Methylbenzo[b]thiophene-2-carboxaldehyde

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Compound of Interest

Compound Name: 3-Methylbenzo[b]thiophene-2-carboxaldehyde

Cat. No.: B122132

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **3-Methylbenzo[b]thiophene-2-carboxaldehyde** (CAS No. 22053-74-3). This heterocyclic aldehyde is a valuable intermediate in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecular architectures. For instance, it serves as a precursor for developing compounds with potential therapeutic applications, such as selective cannabinoid type 2 (CB2) receptor ligands^{[1][2]}.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **3-Methylbenzo[b]thiophene-2-carboxaldehyde** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Citation(s)
Molecular Formula	C ₁₀ H ₈ OS	[3][4]
Molecular Weight	176.23 g/mol	[5]
Appearance	White to light yellow crystalline powder or solid	[3][4]
Melting Point	88-90 °C	[3][4]
Boiling Point	318.9 ± 22.0 °C (Predicted at 760 mmHg)	
Density	1.250 ± 0.06 g/cm ³ (Predicted)	
Solubility	No experimental data available. Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.	[3][4][6]
pKa	No experimental data available.	
CAS Number	22053-74-3	[3][4]
Synonyms	3-Methylthianaphthene-2-carboxaldehyde, 2-Formyl-3-methylbenzo[b]thiophene	

Spectral Data Summary

Detailed experimental spectral data for **3-Methylbenzo[b]thiophene-2-carboxaldehyde** is not extensively reported in publicly available literature. The following table outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. These values serve as a guide for characterization.

Technique	Expected Key Signals
¹ H NMR (CDCl ₃)	- Aldehyde Proton (-CHO): Singlet, ~9.8-10.2 ppm.- Aromatic Protons (Benzene ring): Multiplets, ~7.3-8.0 ppm.- Methyl Protons (-CH ₃): Singlet, ~2.5-2.8 ppm.
¹³ C NMR (CDCl ₃)	- Carbonyl Carbon (C=O): ~185-195 ppm.- Aromatic & Heterocyclic Carbons: ~120-150 ppm.- Methyl Carbon (-CH ₃): ~15-25 ppm.
Infrared (IR)	- C=O Stretch (Aldehyde): Strong absorption band at ~1670-1690 cm ⁻¹ .- C-H Stretch (Aromatic): ~3000-3100 cm ⁻¹ .- C-H Stretch (Alkyl): ~2850-2960 cm ⁻¹ .- C=C Stretch (Aromatic): ~1450-1600 cm ⁻¹ .
Mass Spectrometry (MS)	- Molecular Ion (M ⁺): m/z ≈ 176.- Key Fragments: Loss of -CHO (m/z ≈ 147), and other fragments corresponding to the stable benzothiophene ring system.

Experimental Protocols

Synthesis: Vilsmeier-Haack Formylation

A common and effective method for the synthesis of **3-Methylbenzo[b]thiophene-2-carboxaldehyde** is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic substrate, in this case, 3-methylbenzo[b]thiophene.

Reaction Scheme: 3-Methylbenzo[b]thiophene reacts with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the electron-rich 2-position of the thiophene ring.

Detailed Protocol:

- Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with

stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30-45 minutes at this temperature to form the Vilsmeier reagent.

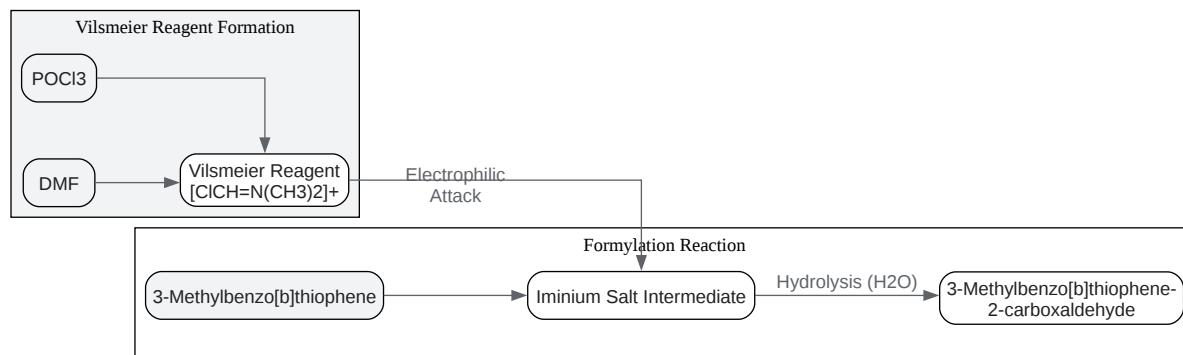
- Reaction: Dissolve 3-methylbenzo[b]thiophene (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 1-2 hours until the hydrolysis is complete.
- Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure **3-Methylbenzo[b]thiophene-2-carboxaldehyde**.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded on a 300 or 400 MHz spectrometer. The sample is typically dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- Infrared Spectroscopy (IR): The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent.
- Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC-MS) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

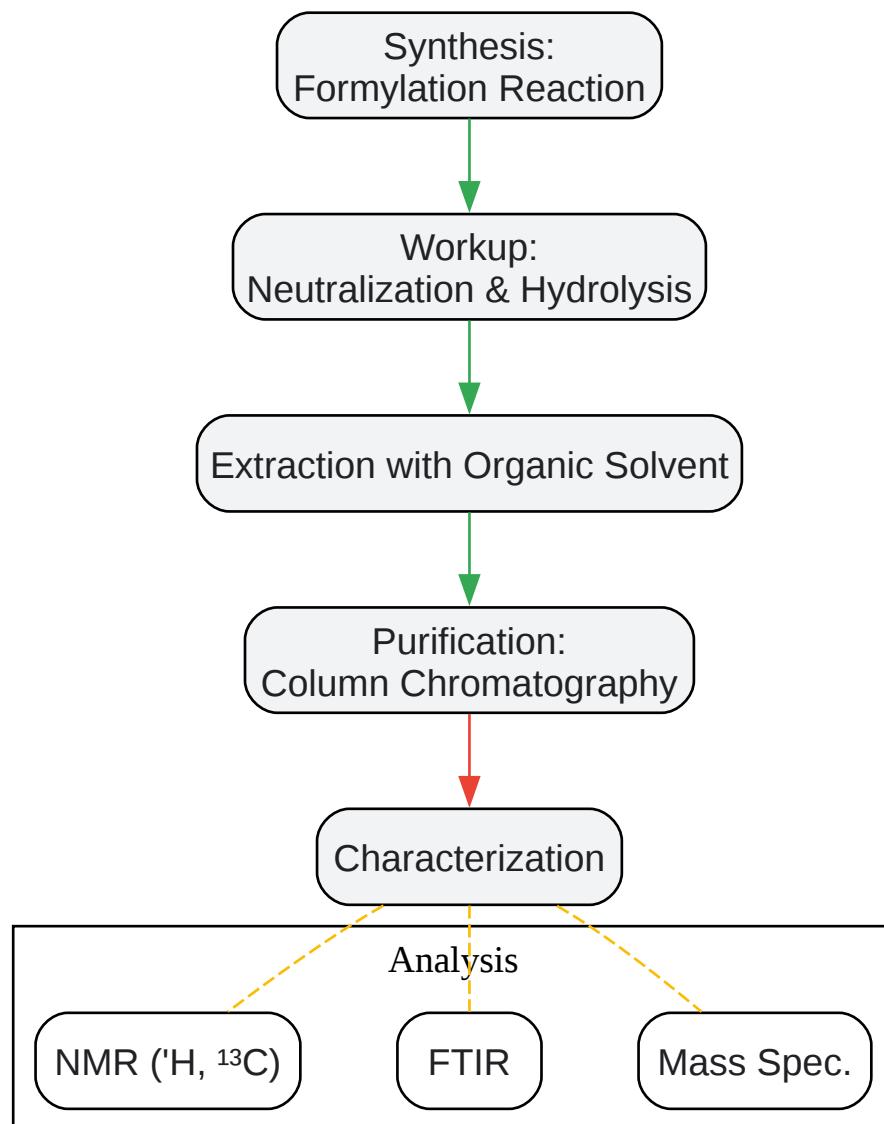
Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the preparation and analysis of the title compound.



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Caption: Vilsmeier-Haack synthesis of the target compound.



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Caption: General workflow for synthesis and characterization.

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References

- 1. Identification of an Orally Bioavailable, Brain-Penetrant Compound with Selectivity for the Cannabinoid Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. BRPI0014470B1 - fab i inhibitor compounds, pharmaceutical composition, compound preparation process and use of the compounds for the manufacture of medicaments for treating bacterial infections - Google Patents [patents.google.com]
- 6. keyorganics.net [keyorganics.net]
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